N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
Description
This compound features a hybrid structure combining a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group, linked via an ethyl chain to an oxalamide moiety. The oxalamide further connects to a 2,3-dihydrobenzo[b][1,4]dioxin ring. However, direct studies on its specific mechanism or efficacy are absent in available literature, necessitating comparisons with structurally related compounds.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4S/c23-14-3-1-13(2-4-14)19-26-22-28(27-19)16(12-33-22)7-8-24-20(29)21(30)25-15-5-6-17-18(11-15)32-10-9-31-17/h1-6,11-12H,7-10H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLIFZATYYOLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors. These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects.
Mode of Action
It is known that the triazole and thiadiazine moieties in similar compounds can make specific interactions with different target receptors. These interactions could potentially alter the function of these targets, leading to the observed pharmacological effects.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds. These studies can provide valuable insights into the potential ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects. These effects suggest that this compound may have a significant impact at the molecular and cellular levels.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a thiazolo[3,2-b][1,2,4]triazole core and an oxalamide functional group. The molecular formula is with a molecular weight of approximately 457.9 g/mol. Its unique structural features contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN5O2S |
| Molecular Weight | 457.9 g/mol |
| CAS Number | 894038-12-1 |
Antifungal Activity
The 1,2,4-triazole moiety is known for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit broad antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungal cells. The presence of the thiazole ring enhances this activity by potentially increasing the compound's lipophilicity and cellular uptake .
Anticancer Potential
Studies have shown that triazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound may interact with various cellular pathways involved in cancer progression. For instance, it has been suggested that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and cancer .
Antimicrobial Properties
In addition to antifungal and anticancer activities, compounds containing the thiazolo-triazole structure have demonstrated antimicrobial properties against various bacterial strains. This is attributed to their ability to disrupt bacterial cell wall synthesis and function .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural modifications:
- Substituents on the Thiazole Ring : Altering the substituents can enhance or reduce antifungal potency.
- Oxalamide Group : Modifications here may affect the compound's ability to interact with target proteins.
Research indicates that small changes in these regions can lead to significant variations in biological activity .
Case Studies
- Antifungal Efficacy : A study evaluated a series of triazole derivatives against Candida spp., demonstrating that modifications to the thiazole ring significantly improved antifungal activity compared to non-modified analogs.
- Anticancer Activity : In vitro tests on breast cancer cell lines showed that compounds similar to the one discussed inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its thiazolo-triazole-dioxin-oxalamide framework. Key structural analogs include:
Etaconazole and Propiconazole : Triazole-containing fungicides with dichlorophenyl and dioxolane substituents. Unlike the target compound, these lack the thiazolo-triazole system and instead feature a 1,3-dioxolane ring fused to triazole .
AP-PROTAC-1: A PROTAC (proteolysis-targeting chimera) molecule with a thieno-triazolo-diazepine core. While structurally distinct, it shares the use of heterocyclic systems (triazole, diazepine) for bioactivity .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthesis and Characterization : The target compound’s synthesis likely involves coupling a thiazolo-triazole-ethylamine intermediate with a dihydrodioxin-oxalamide derivative. NMR and mass spectrometry (as seen for AP-PROTAC-1 ) would be essential for structural validation.
- Activity Gaps : Unlike etaconazole and propiconazole, which have well-documented fungicidal data , the target compound lacks published bioactivity studies. Its oxalamide group—a feature absent in commercial triazole fungicides—may alter binding affinity or solubility.
- Computational Predictions : Molecular docking simulations (unavailable in current evidence) could hypothesize interactions with fungal CYP51 or inflammatory targets like COX-2, leveraging its chlorophenyl and dioxin moieties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
